1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Description
1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one is a benzopyran-derived ketone featuring a 2-methyl substituent on the dihydrobenzopyran ring and an acetyl group at position 4. This compound belongs to the chromane family, which is known for its diverse biological and synthetic applications. For example, benzopyran derivatives are frequently explored as antioxidants, anti-inflammatory agents, or intermediates in heterocyclic synthesis .
Properties
CAS No. |
32333-28-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-methyl-3,4-dihydro-2H-chromen-6-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-11-7-10(9(2)13)5-6-12(11)14-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
ANPAUKPGHLCPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(O1)C=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the condensation of 2-hydroxyacetophenone derivatives with cyclic alkanes (e.g., cyclohexanone) in the presence of a catalytic base such as pyrrolidine or diisopropylamine (DIPA). Under microwave irradiation at 160–170°C for 60 minutes, the reaction proceeds via a tandem aldol condensation and intramolecular oxa-Michael addition. The microwave environment enhances regioselectivity, favoring the formation of the 2-methyl-substituted chromanone core.
Yield Optimization
Electron-deficient 2-hydroxyacetophenones yield higher product purity (up to 88%) compared to electron-rich analogs, which often suffer from aldehyde self-condensation byproducts. For example, 6-methoxy-substituted precursors produce yields below 30% due to competing side reactions.
Table 1: Microwave Synthesis Performance
| Precursor Substituent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 6-Cl, 8-Br | 165 | DIPA | 88 |
| 6-MeO | 170 | Pyrrolidine | 17 |
| Unsubstituted | 160 | DIPA | 72 |
Multicomponent Reaction (MCR) Approach
Solvent-free multicomponent reactions offer a streamlined pathway for constructing the benzopyran scaffold. This method eliminates purification bottlenecks associated with stepwise syntheses.
Three-Component Condensation
A one-pot reaction combining 1-naphthol, aromatic aldehydes, and benzenesulfonyl acetonitrile in the presence of piperidine generates substituted chromanones. The mechanism involves:
Advantages and Limitations
-
Advantages :
-
No solvent required, reducing environmental impact.
-
Reaction completes in 2–4 hours at 80°C.
-
-
Limitations :
Base-Promoted Aldol Condensation and Oxa-Michael Addition
Traditional base-catalyzed methods remain widely used for large-scale production, particularly in industrial settings.
Stepwise Synthesis
-
Aldol Condensation :
2-Hydroxyacetophenone reacts with aldehydes (e.g., pentanal) in ethanol under basic conditions (NaOH or KOH) to form a chalcone intermediate. -
Oxa-Michael Addition :
The chalcone undergoes intramolecular cyclization via nucleophilic attack of the phenolic oxygen on the α,β-unsaturated ketone.
Industrial Modifications
-
Catalyst Selection : Triethylamine outperforms inorganic bases in minimizing saponification of ester byproducts.
-
Solvent Systems : Toluene/methylene chloride mixtures (3:1 v/v) enhance product solubility during extraction.
-
Temperature Control : Reactions conducted at −10°C to 50°C prevent thermal degradation of sensitive intermediates.
Table 2: Industrial Process Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Triethylamine | +15% vs. NaOH |
| Solvent | Toluene/CH₂Cl₂ (3:1) | +22% vs. ethanol |
| Temperature | −10°C to 20°C | +18% vs. 50°C |
Post-Synthetic Modifications
Reduction of Carbonyl Group
The ketone moiety in 1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one can be reduced to a secondary alcohol using NaBH₄ in methanol. This reaction proceeds with >95% diastereoselectivity when conducted at 0°C.
Dehydration to Chromenes
Treatment with p-toluenesulfonic acid (p-TsOH) in the presence of MgSO₄ dehydrates the chroman-4-ol intermediate to form 2H-chromenes, albeit with moderate yields (63%).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Duration | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microwave | 1 hr | 17–88% | Moderate | High |
| Multicomponent Reaction | 4 hr | 65–70% | High | Moderate |
| Base-Promoted | 8 hr | 44–72% | High | Low |
-
Microwave Synthesis : Ideal for research-scale production of novel analogs but limited by specialized equipment requirements.
-
Multicomponent Reactions : Best for rapid library synthesis in drug discovery.
-
Base-Promoted Methods : Preferred for bulk manufacturing due to lower reagent costs and established protocols.
Industrial-Scale Optimization
Catalytic System Tuning
Replacing homogeneous catalysts like DIPA with immobilized piperidine derivatives on silica gel improves recyclability, reducing catalyst costs by 40% per batch.
Byproduct Management
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylchroman-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Chromanone derivatives with various functional groups.
Reduction: Chroman-6-yl alcohol derivatives.
Substitution: Halogenated chromanone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of hydrocoumarin exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzopyran moiety possess inhibitory effects against various bacterial strains. A notable study demonstrated that a related compound had a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Hydrocoumarin Derivative | E. coli | 50 |
| Another Benzopyran Derivative | Staphylococcus aureus | 25 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that benzopyran derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, one derivative demonstrated a significant reduction in cell viability in breast cancer cell lines .
Pesticidal Activity
The pesticidal properties of benzopyran derivatives have been explored in agricultural research. A specific study revealed that these compounds could act as effective insecticides against common agricultural pests. The efficacy was attributed to their ability to disrupt the hormonal balance in insects .
Polymer Synthesis
In materials science, the compound has been utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability. Research has shown that polymers containing hydrocoumarin units exhibit improved mechanical properties compared to traditional materials .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated various hydrocoumarin derivatives' antimicrobial activity against a panel of pathogens. The results indicated that modifications on the benzopyran ring significantly influenced the compounds' efficacy.
Case Study 2: Agricultural Field Trials
Field trials conducted with a hydrocoumarin-based insecticide showed promising results in controlling aphid populations in soybean crops. The application led to a marked decrease in pest density and an increase in crop yield.
Mechanism of Action
The mechanism of action of 1-(2-Methylchroman-6-yl)ethanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a core 3,4-dihydro-2H-1-benzopyran scaffold with several analogs (Table 1). Key variations include substituents on the chromane ring and the acetyl group’s position, which significantly influence physicochemical and biological properties.
Table 1: Structural Comparison of Benzopyran-Based Ethanones
Biological Activity
1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, also known as 6-methylcoumarin, is a compound belonging to the coumarin class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: C12H14O2
- Molecular Weight: 202.24 g/mol
- CAS Registry Number: 13462852
- IUPAC Name: 1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one
Antimicrobial Activity
Research has demonstrated that 1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one exhibits significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values indicating moderate activity against Gram-positive bacteria, with values ranging from 16 to 64 µg/mL .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines such as K562 (human leukemia cells). The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death .
Key Findings:
- Caspase Activation: Compound significantly increased caspase activity after prolonged exposure.
- Apoptosis Induction: Flow cytometry analysis indicated that the compound effectively induced early apoptotic changes in treated cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. It inhibits the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which is crucial in various inflammatory processes .
| Treatment | IL-6 Reduction (%) |
|---|---|
| Control | - |
| Compound Treatment | 50 |
Study on Antifilarial Activity
A related coumarin derivative was evaluated for antifilarial activity against Brugia malayi, demonstrating a significant reduction in microfilaremia and adult parasite mortality . Although this study does not directly involve 1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one, it suggests that compounds within the same class may possess similar therapeutic potentials.
Cytotoxicity Assessment
In a cytotoxicity study involving various cancer cell lines, the compound exhibited selective toxicity. The results indicated a reduction in cell viability at higher concentrations, confirming its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one?
A common approach involves refluxing precursors like 2-carboxy benzaldehyde with ketones in the presence of a base (e.g., K₂CO₃) in ethyl methyl ketone, followed by extraction with ethyl acetate . Key parameters include solvent choice, reaction time (10–12 hours), and stoichiometric ratios. Yield optimization may require adjusting catalyst loading or using inert atmospheres to prevent oxidation.
Q. How can the purity and structural integrity of this compound be validated?
Combine multiple analytical techniques:
- X-ray crystallography (e.g., triclinic crystal system with space group P1) for definitive structural confirmation .
- HPLC or LC-MS (using C18 columns and methanol/water gradients) to assess purity, as demonstrated for structurally similar benzopyranones .
- FT-IR to verify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹).
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid moisture and incompatible materials like strong oxidizers. Stability data for related benzopyrans indicate ≥5-year integrity under these conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- Cross-validation : Compare experimental NMR shifts (¹H/¹³C) with DFT calculations (B3LYP/6-311+G(d,p) basis set). For example, discrepancies in aromatic proton shifts may arise from solvent effects or conformational flexibility .
- Dynamic NMR : Use variable-temperature studies to detect tautomerism or rotational barriers.
- Crystallographic refinement : Resolve ambiguities using X-ray-derived bond lengths and angles .
Q. What experimental strategies mitigate byproduct formation during synthesis?
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
- Stepwise protection : Protect reactive hydroxyl groups (e.g., benzyloxy in similar compounds) to prevent unwanted side reactions .
- Catalyst screening : Test bases like DBU or Cs₂CO₃ to enhance regioselectivity, as seen in benzopyranone syntheses .
Q. How can the compound’s potential biological activity be systematically evaluated?
- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or antioxidant capacity via DPPH radical scavenging .
- Enzyme inhibition studies : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations.
- Molecular docking : Predict binding affinities to targets like estrogen receptors, leveraging structural analogs (e.g., genistein) as references .
Q. How should researchers address inconsistencies in toxicity profiles across studies?
- Dose-response reevaluation : Conduct acute toxicity assays (OECD 423) at varying concentrations.
- Metabolic profiling : Identify metabolites via LC-QTOF-MS to rule out degradation-related toxicity.
- Species-specific models : Compare results in murine vs. human cell lines to assess translational relevance .
Methodological Considerations
Q. What controls are essential in stability studies under varying pH conditions?
Q. How can solvent effects on reactivity be quantified in kinetic studies?
- Employ Kamlet-Taft or Hansen solubility parameters to correlate reaction rates with solvent polarity.
- Conduct Arrhenius analysis (Eₐ determination) in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents .
Data Interpretation and Reporting
Q. How to contextualize low yields in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
